1,3,3-Trimethoxypropene

Overview

Description

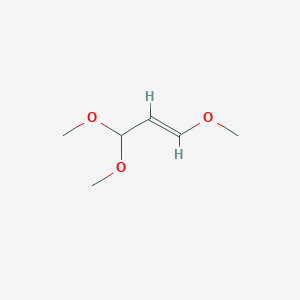

1,3,3-Trimethoxypropene, also known as Acrolein, 3-methoxy-, dimethyl acetal, is an organic compound with the molecular formula C6H12O3 and a molecular weight of 132.1577 g/mol . This compound is characterized by its three methoxy groups attached to a propene backbone, making it a versatile intermediate in organic synthesis .

Preparation Methods

1,3,3-Trimethoxypropene can be synthesized through various methods. One common synthetic route involves the reaction of acrolein with methanol in the presence of an acid catalyst. This reaction proceeds via the formation of an acetal intermediate, which is then further methylated to yield the final product . Industrial production methods often utilize continuous flow reactors to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

1,3,3-Trimethoxypropene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or acids, while reduction produces alcohols .

Scientific Research Applications

1,3,3-Trimethoxypropene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,3-Trimethoxypropene involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . Additionally, its reactivity allows it to modify proteins and nucleic acids, potentially leading to therapeutic effects .

Comparison with Similar Compounds

1,3,3-Trimethoxypropene can be compared with other similar compounds, such as:

This compound: Similar in structure but differs in the position of the methoxy groups.

Trimethyl aconitate: Contains three methoxy groups but has a different backbone structure.

Acrolein dimethyl acetal: Shares the acrolein backbone but has different substituents.

The uniqueness of this compound lies in its specific arrangement of methoxy groups, which imparts distinct chemical and physical properties .

Biological Activity

1,3,3-Trimethoxypropene (TMP) is an organic compound with the molecular formula C₆H₁₂O₃ and a molecular weight of approximately 132.16 g/mol. This compound has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. Its methoxy groups can interact with biological molecules, influencing their functions and activities.

This compound can be synthesized through the reaction of acrolein with methanol under acidic conditions, leading to the formation of an acetal intermediate that is further methylated. The compound's structure includes three methoxy groups attached to a propene backbone, which contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa, making them potential candidates for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of TMP has been explored in several studies. Antioxidants are crucial for neutralizing free radicals in biological systems. TMP's methoxy groups may enhance its ability to scavenge free radicals, thereby providing protective effects against oxidative stress .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Hydrogen Bonding : The methoxy groups can form hydrogen bonds with biological macromolecules, affecting their conformation and function.

- Enzyme Inhibition : TMP may interact with specific enzymes, such as α-glucosidase, which is relevant in diabetes management. Docking studies have indicated that TMP derivatives could serve as competitive inhibitors of this enzyme .

Study on Antimicrobial Activity

A study evaluating the antimicrobial effects of TMP derivatives found that certain compounds demonstrated higher inhibition zones compared to standard antibiotics like ampicillin. The results highlighted the potential of TMP as a lead compound for developing new antimicrobial therapies.

| Compound | Inhibition Zone (mm) |

|---|---|

| This compound | 14 |

| Ampicillin | 9 |

| Control | 0 |

Study on Antioxidant Activity

In another investigation focused on antioxidant properties, TMP was assessed using the DPPH radical scavenging method. The results indicated a strong scavenging activity similar to established antioxidants.

| Sample | Scavenging Activity (%) |

|---|---|

| This compound | 84.01 |

| Ascorbic Acid | 90.00 |

| Control | 10.00 |

Applications in Medicine

Given its biological activities, this compound is being investigated for various applications in medicine:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1,3,3-Trimethoxypropene?

Methodological Answer: this compound (CAS 17576-35-1) is typically synthesized via acetalization reactions. A common approach involves the reaction of acrolein derivatives with methanol under acid catalysis. For reproducible results:

- Use anhydrous conditions to prevent hydrolysis of the acetal group.

- Optimize molar ratios (e.g., 1:3 acrolein derivative to methanol) to maximize yield .

- Monitor reaction progress using gas chromatography (GC) to detect intermediates like 3-methoxyacrolein .

- Purify via fractional distillation under reduced pressure (e.g., 40–60°C at 10–15 mmHg) to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key analytical techniques include:

- NMR Spectroscopy :

- GC-MS : Use a polar capillary column (e.g., DB-WAX) to separate impurities. The molecular ion peak (m/z 132) confirms the molecular weight .

- IR Spectroscopy : Identify C-O (1100 cm⁻¹) and C=C (1640 cm⁻¹) stretches to verify functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors, as acetal compounds may release methanol upon decomposition .

- Waste Management : Collect solvent waste separately and neutralize acidic byproducts before disposal. Partner with certified waste treatment facilities for halogenated organics .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact. Avoid latex gloves due to potential solvent permeability .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

- Steric Effects : The 1,3,3-trimethoxy substitution creates a sterically hindered dienophile, favoring endo selectivity in cycloadditions. Use computational tools (e.g., DFT) to model transition states and predict regioselectivity .

- Electronic Effects : Electron-donating methoxy groups increase the electron density of the vinyl moiety, enhancing reactivity toward electron-deficient dienes. Validate via Hammett plots or kinetic studies .

- Experimental Validation : Compare reaction rates with analogs like 1,1,3,3-tetramethoxypropane to isolate electronic contributions .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

Methodological Answer:

- Data Reconciliation : Cross-reference NIST Chemistry WebBook entries (ΔfH°gas) with experimental combustion calorimetry results. Address discrepancies by verifying sample purity (≥98% via GC) and calibration standards .

- Computational Validation : Use Gaussian software with B3LYP/6-31G(d) basis sets to calculate theoretical ΔfH° values. Compare with experimental data to identify systematic errors .

- Collaborative Studies : Replicate conflicting experiments under controlled conditions (e.g., inert atmosphere, standardized equipment) to isolate variables .

Q. What are the applications of this compound in synthesizing fluorinated heterocycles for pharmaceutical research?

Methodological Answer:

- Fluorinated Imidazole Synthesis : React this compound with trifluoroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF). The acetal group acts as a masked carbonyl, enabling regioselective cyclization .

- Mechanistic Insights : Use isotopic labeling (e.g., ¹⁸O in methoxy groups) to track oxygen transfer during ring closure. Analyze via LC-MS to confirm reaction pathways .

- Scale-Up Considerations : Optimize solvent systems (e.g., switch from DMF to THF) to reduce viscosity and improve heat transfer in batch reactors .

Properties

IUPAC Name |

(E)-1,3,3-trimethoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-7-5-4-6(8-2)9-3/h4-6H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVSIZVWGGQMPY-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17576-35-1 | |

| Record name | 1-Propene, 1,3,3-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,3-trimethoxypropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.